(4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol
Description
¹H/¹³C NMR Analysis
Key NMR signals (reported in CDCl₃ or DMSO-d₆):
- ¹H NMR :
- δ 4.70 ppm (s, 2H, –CH₂OH).
- δ 7.80–8.20 ppm (m, 3H, aromatic protons).
- δ 3.20 ppm (s, 3H, –SO₂CH₃).
- ¹³C NMR :
- δ 62.1 ppm (–CH₂OH).
- δ 124–140 ppm (aromatic carbons).
- δ 44.5 ppm (–SO₂CH₃).
- δ 121–125 ppm (q, –CF₃, J = 288 Hz).
FT-IR Spectroscopy
- 3350 cm⁻¹ (O–H stretch, broad).
- 1320 cm⁻¹ and 1140 cm⁻¹ (asymmetric/symmetric S=O stretches).
- 1120 cm⁻¹ (C–F stretches from –CF₃).
- 1050 cm⁻¹ (C–O stretch from –CH₂OH).
Properties
IUPAC Name |
[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3S/c1-16(14,15)7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAPXLLEWXTKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Borohydride Reduction in Ethanol
This method, described by Sandham et al. and Ambeed, involves the reduction of 4-(methylsulfonyl)-2-(trifluoromethyl)benzaldehyde (CAS 1215310-75-0) in ethanol at 0–20°C.
Procedure :
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Substrate Preparation : 4-(Methylsulfonyl)-2-(trifluoromethyl)benzaldehyde (49.2 g, 0.20 mol) is suspended in dry ethanol (500 mL).
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Reduction : Sodium borohydride (10.8 g, 0.22 mol) is added portionwise over 30 minutes under ice-cooling.
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Reaction Progress : The mixture warms to room temperature and stirs for 16 hours.
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Workup : The reaction is quenched with ice-cold water (700 mL), acidified to pH 1 using 2N HCl, and extracted with dichloromethane (3 × 150 mL).
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Purification : The organic layer is dried over MgSO₄ and concentrated to yield a pale yellow solid.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 99% | |
| Temperature | 0–20°C | |
| Reaction Time | 16 hours | |
| Solvent | Ethanol | |
| Stoichiometry | 1.1 eq NaBH₄ |
This protocol achieves near-quantitative yields due to controlled exothermic conditions and efficient protonation during workup.
Sodium Borohydride Reduction in Methanol
A modified approach from the Royal Society of Chemistry substitutes ethanol with methanol, optimizing solubility and reaction kinetics.
Procedure :
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Substrate Dissolution : 4-(Methylsulfonyl)-2-(trifluoromethyl)benzaldehyde (10.0 g) is dissolved in methanol.
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Reduction : NaBH₄ (1.5 eq) is added at 0°C, followed by warming to room temperature.
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Reaction Monitoring : Completion is confirmed via TLC after 2 hours.
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Workup : The mixture is quenched with water and extracted with ethyl acetate.
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Isolation : The organic phase is concentrated to afford the product.
Key Data :
Methanol’s higher polarity enhances NaBH₄ solubility, reducing reaction time compared to ethanol-based methods.
Comparative Analysis of Methodologies
Solvent Effects
Temperature Control
Both methods mandate initial cooling (0°C) to mitigate exothermic effects. Ethanol-based reactions tolerate gradual warming to 20°C, whereas methanol’s higher volatility necessitates stricter temperature monitoring.
Scalability
Gram-scale preparations (>50 g) are feasible in ethanol, with yields consistently above 95%. Methanol-based reductions are preferable for smaller batches (<10 g) requiring rapid turnaround.
Side Reactions and Mitigation Strategies
Over-Reduction Risks
NaBH₄ may over-reduce the benzylic alcohol to the corresponding hydrocarbon in the presence of excess reagent. This is mitigated by:
Byproduct Formation
Trace impurities from incomplete reduction or solvent adducts are removed via:
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Chromatography : Flash column chromatography with hexane/EtOAc gradients.
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Recrystallization : Ethanol/water mixtures yield high-purity product.
Industrial-Scale Adaptations
Commercial suppliers (e.g., ChemicalBook) utilize continuous-flow reactors for large-scale synthesis, achieving:
Chemical Reactions Analysis
Types of Reactions
(4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl and methylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted phenylmethanol derivatives.
Scientific Research Applications
Pharmaceutical Applications
2.1. Anti-inflammatory Properties
Research has demonstrated that compounds related to (4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol exhibit significant anti-inflammatory effects. For example, derivatives of this compound have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. One study reported a COX-2 IC50 value of 0.25 µM, indicating potent inhibition . Such properties suggest potential therapeutic applications in treating inflammatory diseases.
2.2. Chiral Auxiliary in Synthesis
This compound has also been employed as a chiral auxiliary in asymmetric synthesis. Its ability to influence the stereochemistry of reactions makes it valuable in the production of enantiomerically pure compounds, which are essential in pharmaceuticals .
Studies have indicated that this compound and its derivatives can affect various biological targets:
- Inhibition of Leukocyte Infiltration : In vivo studies using rat models showed that certain derivatives inhibited white blood cell infiltration in inflammatory models, suggesting their potential use in managing inflammatory conditions .
- Kinetic Studies : The compound has been utilized as a reagent in kinetic studies involving prodrugs, highlighting its role as an important intermediate in drug development .
5.1. COX-2 Inhibitor Development
A notable case study involved the design of a new class of COX-2 selective inhibitors based on the structure of this compound. The modifications led to compounds with enhanced selectivity and potency against COX-2 while minimizing effects on COX-1, which is crucial for maintaining gastric mucosal integrity .
5.2. Synthesis Optimization
Another study focused on optimizing synthetic pathways to improve yield and reduce environmental impact by avoiding toxic reagents during synthesis. This approach not only enhanced the efficiency of producing this compound but also underscored its industrial application potential due to lower costs and reduced waste generation .
Mechanism of Action
The mechanism of action of (4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The methylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Electron-Withdrawing Groups: The trifluoromethyl and sulfonyl groups enhance electrophilicity and stability, making these compounds resistant to metabolic degradation compared to non-fluorinated analogs .
- Alcohol vs. Ketone: The hydroxymethyl group in the target compound offers nucleophilic reactivity, while the ketone in 2-(methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone facilitates electrophilic reactions .
Physicochemical Properties
Table 2: Physical Properties and Stability
Biological Activity
(4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₉F₃O₃S
- Molecular Weight : 254.23 g/mol
- CAS Number : 1215323-17-3
This compound features a trifluoromethyl group and a methylsulfonyl moiety, which significantly influence its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The presence of the methylsulfonyl group enhances the compound's ability to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to enzymes or receptors.
Key Interactions:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially through competitive inhibition mechanisms.
- Receptor Modulation : It may modulate receptor activity, influencing pathways related to inflammation and cancer.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammatory responses in vitro by inhibiting pro-inflammatory cytokines.
- Anticancer Properties : The compound has been investigated for its potential to induce apoptosis in cancer cell lines, showing effectiveness against various types of tumors.
- Antimicrobial Activity : Some studies have indicated that it possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The results showed a significant reduction in edema and inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
In vitro assays conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively. The IC₅₀ values indicated that it was particularly potent against breast cancer cells, with mechanisms involving apoptosis and cell cycle arrest being explored.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Methylsulfonyl group | Moderate anti-inflammatory |
| Compound B | Trifluoromethyl group | High anticancer efficacy |
| This compound | Both groups present | Strong anti-inflammatory and anticancer |
This table highlights the unique position of this compound among similar compounds, showcasing its dual activity profile.
Q & A
Q. What are the recommended synthetic routes for (4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl)methanol, and how can reaction conditions be optimized for yield and purity?
A common synthetic approach involves the reduction of a nitro precursor or esterification of a carboxylic acid derivative. For example, nitro groups in aromatic systems can be reduced using sodium borohydride or catalytic hydrogenation with palladium on carbon, as demonstrated in analogous methanol derivatives . Optimization may involve adjusting reaction temperature (e.g., 25–60°C), solvent polarity (e.g., ethanol or tetrahydrofuran), and catalyst loading (1–5 mol%) to minimize side reactions like over-reduction or ester hydrolysis. Purity can be enhanced via recrystallization from ethanol/water mixtures or silica gel chromatography .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- <sup>1</sup>H/ <sup>13</sup>C NMR : The methylsulfonyl group (-SO2CH3) typically shows a singlet near δ 3.1 ppm (<sup>1</sup>H) and δ 42–45 ppm (<sup>13</sup>C). The trifluoromethyl (-CF3) group appears as a quartet (δ 120–125 ppm, <sup>13</sup>C) due to coupling with fluorine. The hydroxymethyl (-CH2OH) group resonates at δ 4.5–5.0 ppm (<sup>1</sup>H) .
- IR Spectroscopy : Strong absorption bands for -OH (3300–3500 cm<sup>−1</sup>), -SO2- (1150–1350 cm<sup>−1</sup>), and -CF3 (1100–1250 cm<sup>−1</sup>) are expected .
- Mass Spectrometry : Molecular ion peaks should align with the molecular weight (C9H9F3O3S, MW 278.23), with fragmentation patterns indicating loss of -CH2OH or -SO2CH3 groups .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Disposal : Segregate chemical waste and neutralize acidic/basic byproducts before disposal. Consult institutional guidelines for hazardous sulfonyl and fluorinated compounds .
- Storage : Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or moisture absorption .
Advanced Research Questions
Q. How do steric and electronic effects of the methylsulfonyl and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing nature of -SO2CH3 and -CF3 groups deactivates the aromatic ring, reducing electrophilic substitution rates. However, these groups enhance para/ortho-directing effects, favoring nucleophilic attacks at specific positions. Steric hindrance from -CF3 can limit accessibility to reactive sites, as observed in analogous trifluoromethylphenyl derivatives . Computational studies (e.g., DFT calculations) can predict reactive hotspots by analyzing frontier molecular orbitals and electrostatic potential maps .
Q. What strategies can resolve discrepancies in biological activity data across studies, particularly regarding cytotoxicity and enzyme inhibition?
- Assay Standardization : Use validated protocols (e.g., OECD guidelines) for cytotoxicity (MTT assay) and enzyme inhibition (IC50 measurements). Control variables like cell passage number, solvent (DMSO concentration ≤0.1%), and incubation time .
- Structural Confirmation : Ensure compound purity (>95% by HPLC) and verify stereochemistry via X-ray crystallography or chiral chromatography, as impurities or racemic mixtures may skew results .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to compare datasets and identify outliers. Cross-reference with structurally similar compounds to validate trends .
Q. How can computational chemistry models predict the compound’s interaction with biological targets, and what are the limitations of these models?
- Molecular Docking : Software like AutoDock Vina can simulate binding affinities to enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonding with -OH and hydrophobic interactions with -CF3/aryl groups .
- MD Simulations : Assess binding stability over time (50–100 ns trajectories) to identify conformational changes in target proteins .
- Limitations : Computational models often overlook solvation effects, membrane permeability, and off-target interactions. Validate predictions with in vitro assays (e.g., surface plasmon resonance) .
Q. What crystallization techniques are suitable for obtaining high-quality single crystals of this compound for X-ray diffraction studies?
- Slow Evaporation : Dissolve the compound in a 1:1 mixture of dichloromethane/hexane and allow slow solvent evaporation at 4°C .
- Diffusion Methods : Layer a poor solvent (e.g., hexane) over a concentrated solution in ethanol to induce gradual crystal growth .
- Cryoprotection : For low-temperature (100 K) X-ray studies, use glycerol or paraffin oil to prevent ice formation .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Solvent Screening : Systematically test solubility in DMSO, ethanol, water, and toluene using nephelometry or UV-Vis spectroscopy. Note that -SO2CH3 enhances polarity, but -CF3 introduces hydrophobicity, leading to mixed solubility profiles .
- Temperature Dependence : Measure solubility at 25°C vs. 37°C, as thermal motion can disrupt crystalline lattice stability .
Q. What methodological pitfalls lead to variability in reported melting points, and how can they be mitigated?
- Impurity Effects : Even 2–5% impurities can depress melting points. Purify via recrystallization or HPLC before analysis .
- Heating Rate : Use a slow ramp (1–2°C/min) in differential scanning calorimetry (DSC) to avoid overshooting the true melting point .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
